molecular formula C10H13N5O B11885575 9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]- CAS No. 89760-73-6

9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-

Cat. No.: B11885575
CAS No.: 89760-73-6
M. Wt: 219.24 g/mol
InChI Key: GGFNBFRVLOATKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and allyloxyethanol.

    Alkylation Reaction: The purine derivative undergoes an alkylation reaction with allyloxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: can undergo various chemical reactions, including:

    Oxidation: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The allyloxyethyl group can enhance its binding affinity and specificity towards these targets, potentially inhibiting enzymatic activity or interfering with nucleic acid functions. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: can be compared with other purine derivatives such as:

    Adenine: A naturally occurring purine base in DNA and RNA.

    Guanine: Another naturally occurring purine base.

    6-Mercaptopurine: A synthetic purine analog used in chemotherapy.

Uniqueness: : The presence of the allyloxyethyl group in 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine distinguishes it from other purine derivatives, potentially enhancing its chemical reactivity and biological activity.

Properties

CAS No.

89760-73-6

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

9-(2-prop-2-enoxyethyl)purin-6-amine

InChI

InChI=1S/C10H13N5O/c1-2-4-16-5-3-15-7-14-8-9(11)12-6-13-10(8)15/h2,6-7H,1,3-5H2,(H2,11,12,13)

InChI Key

GGFNBFRVLOATKN-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.